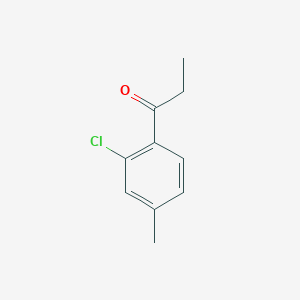

1-(2-Chloro-4-methylphenyl)propan-1-one

Description

1-(2-Chloro-4-methylphenyl)propan-1-one is a substituted propanone derivative characterized by a phenyl ring with a chlorine atom at the ortho position (C-2) and a methyl group at the para position (C-4). This compound belongs to the aryl alkyl ketone family, where the ketone group is attached to the benzylic carbon of the substituted phenyl ring. Its molecular formula is C₁₀H₁₁ClO, with a molar mass of 182.65 g/mol.

Properties

Molecular Formula |

C10H11ClO |

|---|---|

Molecular Weight |

182.64 g/mol |

IUPAC Name |

1-(2-chloro-4-methylphenyl)propan-1-one |

InChI |

InChI=1S/C10H11ClO/c1-3-10(12)8-5-4-7(2)6-9(8)11/h4-6H,3H2,1-2H3 |

InChI Key |

IRNFOUGFDQSATN-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=C(C=C(C=C1)C)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Chloro-4-methylphenyl)propan-1-one can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of 2-chloro-4-methylbenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions .

Industrial Production Methods

In an industrial setting, the production of 1-(2-Chloro-4-methylphenyl)propan-1-one may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-4-methylphenyl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.

Major Products Formed

Oxidation: Formation of 2-chloro-4-methylbenzoic acid.

Reduction: Formation of 1-(2-chloro-4-methylphenyl)propan-1-ol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Chloro-4-methylphenyl)propan-1-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-4-methylphenyl)propan-1-one involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or bind to receptors, thereby modulating biochemical pathways. The exact mechanism can vary depending on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(2-Chloro-4-methylphenyl)propan-1-one with structurally related aryl alkyl ketones, emphasizing substituent effects on reactivity, physical properties, and applications.

Key Findings:

Substituent Position and Reactivity: Halogen substituents (Cl, F) at the para position (e.g., 1-(4-chlorophenyl)propan-1-one) show higher yields (60–70%) in C-O coupling reactions compared to ortho or meta substituents (58–65%) . This suggests steric hindrance or electronic effects influence reaction efficiency.

Physicochemical Properties :

- Boiling Points : Halogenated analogs exhibit higher boiling points (e.g., 301.6°C for methylthio derivatives) due to increased molecular weight and intermolecular forces .

- Density : Predicted densities range from 1.20 g/cm³ (methylthio derivative) to ~1.15 g/cm³ for simpler halogenated analogs .

Biological Activity :

- Fluorinated derivatives like 1-(4-fluorophenyl)propan-1-one serve as precursors to psychoactive substances (e.g., 4-FMC), highlighting the role of electronegative substituents in modulating biological interactions .

Biological Activity

1-(2-Chloro-4-methylphenyl)propan-1-one, also known as 2-chloro-1-(4-methylphenyl)-1-propanone, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antioxidant, anticancer, antimicrobial, and anti-inflammatory properties.

The compound is characterized by its chemical structure, which includes a chloro substituent and a methyl group on the aromatic ring. Its molecular formula is , with a molecular weight of approximately 188.65 g/mol.

Antioxidant Activity

Research has demonstrated that derivatives of 1-(2-Chloro-4-methylphenyl)propan-1-one exhibit notable antioxidant properties. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is commonly used to evaluate the antioxidant capacity of compounds. Studies indicate that certain derivatives can scavenge free radicals effectively, surpassing the activity of well-known antioxidants like ascorbic acid .

Table 1: Antioxidant Activity Comparison

| Compound | DPPH Scavenging Activity (%) | Comparison to Ascorbic Acid |

|---|---|---|

| Compound A | 75% | 1.4 times higher |

| Compound B | 70% | Comparable |

| Compound C | 65% | 1.26 times lower |

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines, including glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231). Results from MTT assays indicate that the compound exhibits cytotoxic effects on these cell lines, with varying degrees of efficacy depending on the specific structure and substituents present .

Case Study: Anticancer Efficacy

In one study, a derivative of 1-(2-Chloro-4-methylphenyl)propan-1-one was found to reduce cell viability in U-87 cells by approximately 80% at a concentration of 100 µM after 72 hours of incubation. In contrast, the same derivative showed only a 40% reduction in MDA-MB-231 cells under similar conditions. This differential activity highlights the importance of structural modifications in enhancing anticancer properties .

Antimicrobial and Anti-inflammatory Properties

The compound is also being investigated for its antimicrobial and anti-inflammatory effects. Preliminary studies suggest that it may inhibit the growth of certain bacteria and fungi, indicating potential applications in treating infections. Additionally, anti-inflammatory assays have shown promise in reducing inflammation markers in vitro, suggesting a possible therapeutic role in inflammatory diseases.

Table 2: Biological Activities

The biological effects of 1-(2-Chloro-4-methylphenyl)propan-1-one may be attributed to its interaction with various biochemical pathways:

- Antioxidant Mechanism : The compound likely donates electrons or hydrogen atoms to stabilize free radicals.

- Anticancer Mechanism : It may induce apoptosis in cancer cells through various signaling pathways, potentially involving topoisomerase inhibition or microtubule disruption.

- Antimicrobial Mechanism : The compound may disrupt bacterial cell membranes or inhibit key enzymes necessary for bacterial survival.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.